Product packaging for 3-Methanesulfonylbenzamide(Cat. No.:CAS No. 22821-73-4)

3-Methanesulfonylbenzamide

Cat. No.: B2418699
CAS No.: 22821-73-4
M. Wt: 199.22
InChI Key: JUXCNQXIDVEUAE-UHFFFAOYSA-N
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Description

3-Methanesulfonylbenzamide is a chemical compound featuring a benzamide core substituted at the meta position with a methanesulfonyl group. This structure incorporates two pharmaceutically relevant motifs: the benzamide and the sulfonyl group, which are commonly found in compounds with diverse biological activities . While specific studies on this compound are limited, research on analogous compounds provides insight into its potential research applications. Structurally similar sulfonamide-containing benzamides have been identified as potent and selective inhibitors of specific biological targets. For instance, some 3-(benzylsulfonamido)benzamides have been developed and characterized as inhibitors of Sirtuin-2 (SIRT2), a deacetylase enzyme implicated in neurodegenerative pathways such as those in Huntington's and Parkinson's disease models . In these contexts, SIRT2 inhibition has been shown to decrease polyglutamine aggregation and increase neuronal survival . Furthermore, benzenesulfonamide derivatives are extensively investigated for their role as inhibitors of carbonic anhydrase isoforms, such as the cancer-associated CA IX . The methanesulfonyl group can also serve as a key structural component in bioactive molecules, including certain anti-inflammatory agents . The presence of both the amide and sulfonyl functional groups makes this compound a valuable intermediate for further chemical synthesis and exploration in medicinal chemistry. It can be used in the design and development of novel enzyme inhibitors or as a building block for constructing more complex chemical entities. This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO3S B2418699 3-Methanesulfonylbenzamide CAS No. 22821-73-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-13(11,12)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXCNQXIDVEUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 3 Methanesulfonylbenzamide

Established Synthetic Routes for the Core 3-Methanesulfonylbenzamide Structure

The synthesis of the core this compound structure can be achieved through several established routes, primarily starting from precursors such as 3-(methylsulfonyl)benzoic acid or 3-(chlorosulfonyl)benzoyl chloride.

One common and direct method involves the amidation of 3-(methylsulfonyl)benzoic acid. This transformation typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by ammonia (B1221849) or an ammonia equivalent. A standard laboratory procedure involves converting the benzoic acid derivative into its more reactive acid chloride. This is often accomplished by treating 3-(methylsulfonyl)benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The resulting 3-(methylsulfonyl)benzoyl chloride is then reacted with aqueous or gaseous ammonia to furnish this compound.

Alternatively, direct amidation of 3-(methylsulfonyl)benzoic acid can be performed using various coupling reagents that are common in peptide synthesis. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can facilitate the formation of the amide bond by activating the carboxylic acid in situ.

Another efficient synthetic approach starts from 3-(chlorosulfonyl)benzoyl chloride. This starting material possesses two reactive sites: the sulfonyl chloride and the aroyl chloride. A chemoselective reaction can be exploited due to the higher reactivity of the aroyl chloride compared to the sulfonyl chloride. By carefully controlling the reaction conditions, such as temperature and the choice of solvent, the aroyl chloride can be selectively reacted with an amine source to form the benzamide (B126), leaving the sulfonyl chloride group intact for potential further modification. Subsequent reaction at the sulfonyl chloride moiety can then be carried out if desired. A one-pot synthetic strategy for related m-sulfamoylbenzamide analogues has been reported, which takes advantage of this reactivity difference.

The following table summarizes the key starting materials and reagents for the synthesis of this compound:

Starting MaterialKey ReagentsIntermediateProduct
3-(Methylsulfonyl)benzoic acidSOCl₂ or (COCl)₂, then NH₃3-(Methylsulfonyl)benzoyl chlorideThis compound
3-(Methylsulfonyl)benzoic acidDCC or EDC, HOBt, NH₃Activated esterThis compound
3-(Chlorosulfonyl)benzoyl chlorideNH₃ (controlled conditions)-3-(Chlorosulfonyl)benzamide

Strategies for the Synthesis of Novel this compound Analogues

The this compound scaffold serves as a versatile template for the synthesis of a wide array of novel analogues. Derivatization strategies can be broadly categorized into modifications of the benzene (B151609) ring, the amide nitrogen, and through the incorporation of the core structure into more complex fused heterocyclic systems.

The aromatic ring of this compound offers multiple positions for the introduction of various substituents to modulate the physicochemical and biological properties of the molecule. Standard electrophilic aromatic substitution reactions can be employed, with the existing methanesulfonyl and amide groups directing the position of the incoming substituent. Both the methanesulfonyl group and the benzamide group are meta-directing and deactivating, which can make further substitution challenging and will primarily direct incoming electrophiles to the positions meta to both groups (positions 4 and 6 relative to the benzamide).

Alternatively, substituted benzene derivatives can be used as starting materials for the synthesis of analogues with varied substitution patterns on the aromatic ring. For instance, a substituted toluene (B28343) derivative can be oxidized to the corresponding benzoic acid, which can then be converted to the desired this compound analogue through the synthetic routes described in section 2.1. This approach allows for greater flexibility in the placement and nature of the substituents on the benzene ring.

The amide nitrogen of this compound can be readily functionalized to generate a diverse library of N-substituted analogues. This is typically achieved by reacting 3-(methylsulfonyl)benzoyl chloride with a primary or secondary amine instead of ammonia. This reaction is a straightforward and widely used method for the synthesis of N-substituted benzamides. The choice of the amine determines the nature of the substituent on the amide nitrogen, allowing for the introduction of a wide range of alkyl, aryl, and heterocyclic moieties.

The general reaction for the synthesis of N-substituted this compound analogues is as follows:

3-(Methylsulfonyl)benzoyl chloride + R¹R²NH → N-(R¹,R²)-3-Methanesulfonylbenzamide + HCl

Where R¹ and R² can be hydrogen, alkyl, aryl, or part of a cyclic amine structure. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

The following table provides examples of N-substituted analogues that can be synthesized using this methodology:

AmineProduct Name
MethylamineHCH₃N-Methyl-3-methanesulfonylbenzamide
AnilineHC₆H₅N-Phenyl-3-methanesulfonylbenzamide
Piperidine\multicolumn{2}{c}{-(CH₂)₅-}(3-(Methylsulfonyl)phenyl)(piperidin-1-yl)methanone
Morpholine\multicolumn{2}{c}{-(CH₂)₂O(CH₂)₂-}(3-(Methylsulfonyl)phenyl)(morpholino)methanone

The this compound core can be incorporated into fused heterocyclic systems to create more complex and potentially biologically active molecules. This can be achieved by using appropriately functionalized this compound derivatives as precursors for cyclization reactions.

For example, if a substituent with a reactive handle is introduced onto the benzene ring or the N-substituent of the amide, this handle can be used to construct a fused ring. One potential strategy involves the synthesis of an ortho-amino-substituted this compound. This intermediate can then undergo condensation reactions with various electrophiles to form fused heterocyclic systems such as benzimidazoles, quinazolinones, or benzodiazepines.

Another approach involves utilizing the inherent reactivity of the methanesulfonyl group or the amide functionality to participate in cyclization reactions. While less common, under specific conditions, these groups could be modified or activated to facilitate the formation of a fused heterocyclic ring.

Stereochemistry becomes a crucial aspect in the synthesis of this compound analogues when a chiral center is introduced into the molecule. This can occur through the modification of the amide nitrogen with a chiral amine or by introducing a substituent on the benzene ring that contains a stereocenter.

When a racemic mixture of a chiral amine is used to synthesize an N-substituted analogue, the product will be a racemic mixture of two enantiomers. The separation of these enantiomers, known as chiral resolution, can be achieved through several methods. One common technique is the formation of diastereomeric salts by reacting the racemic amide with a chiral resolving agent, such as a chiral carboxylic acid or amine. The resulting diastereomers often have different physical properties, such as solubility, allowing for their separation by crystallization. Once separated, the resolving agent can be removed to yield the pure enantiomers. Chiral chromatography, using a chiral stationary phase, is another powerful technique for the separation of enantiomers.

Alternatively, stereoselective synthesis can be employed to directly produce a single enantiomer of a chiral analogue. This can be achieved by using an enantiomerically pure chiral amine as the starting material for the N-substitution reaction. If the reaction does not affect the stereocenter of the amine, the resulting N-substituted this compound will also be enantiomerically pure. For the introduction of a chiral substituent elsewhere in the molecule, asymmetric synthesis methodologies can be utilized to control the formation of the desired stereoisomer.

Structure Activity Relationship Sar Studies of 3 Methanesulfonylbenzamide Derivatives

Fundamental Principles of SAR in Benzamide-Containing Compounds

The structure-activity relationship (SAR) for benzamide-containing compounds is a foundational concept in medicinal chemistry, aiming to decipher the link between a molecule's three-dimensional structure and its biological effect. nih.gov The benzamide (B126) moiety itself, consisting of a benzene (B151609) ring attached to an amide group, provides a rigid framework that can be strategically modified to enhance interactions with biological targets. The amide linkage is crucial as it can participate in hydrogen bonding, a key interaction for stabilizing a compound within a protein's binding site. vulcanchem.com

SAR studies on benzamide derivatives often focus on three primary regions of the molecule:

The Amide Linker: The orientation and conformation of the amide bond are critical. Modifications that restrict the rotation around the amide bond can lock the molecule into a bioactive conformation, potentially increasing potency.

The Amide Substituent (R-group): The nature of the substituent attached to the amide nitrogen is a common point of diversification in SAR studies. Variations in this group can impact the compound's solubility, cell permeability, and ability to form additional interactions with the target.

In the context of 3-methanesulfonylbenzamide, the sulfonyl group at the 3-position is a key feature. This powerful electron-withdrawing group can modulate the pKa of the molecule and serve as a hydrogen bond acceptor. SAR studies on related sulfonamide derivatives have shown that the nature and position of such groups are critical for activity. nih.gov For example, in a series of benzamide and picolinamide (B142947) derivatives, para-substituted compounds showed more potent and selective activity against certain enzymes compared to their meta- or ortho-substituted counterparts, highlighting the importance of substituent placement. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to formalize the empirical observations of SAR. archivepp.com By establishing a mathematical correlation between the chemical structure and biological activity, QSAR models can predict the potency of novel compounds, thereby guiding and prioritizing synthetic efforts. nih.gov

The development of a robust QSAR model is a multi-step process. Initially, a dataset of compounds with known biological activities (e.g., IC50 or EC50 values) is compiled. For instance, a study on a series of N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide derivatives evaluated their anti-HIV activity, providing the kind of data necessary for QSAR model development. researchgate.net

The general workflow for developing a QSAR model involves:

Data Set Preparation: A series of related compounds and their corresponding biological activities are collected. The data is typically divided into a training set for model generation and a test set for external validation.

Descriptor Calculation: A wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are employed to create a mathematical equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using statistical metrics like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error of prediction (RMSEP). archivepp.com

An example of a QSAR study on sulfur-containing derivatives resulted in models with reliable predictive performance, with R² values for the training sets ranging from 0.8301 to 0.9636. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds. archivepp.com

The analysis of the descriptors that contribute most significantly to the QSAR model provides valuable insights into the molecular properties that drive biological activity. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.

In studies of sulfur-containing compounds, including sulfonamides, several key descriptors have been identified as being influential for anticancer activity: nih.gov

Mass, Polarizability, and van der Waals Volume: These descriptors relate to the size and bulk of the molecule and its substituents.

Electronegativity: This property is crucial for understanding the nature of chemical bonds and intermolecular interactions.

Octanol-Water Partition Coefficient (logP): This descriptor is a measure of the compound's lipophilicity, which affects its ability to cross cell membranes.

Frequency of Specific Bonds: The presence or absence of certain chemical bonds (e.g., C-N, N-N) can be a key predictor of activity. nih.gov

A study on bicyclo((aryl)methyl)benzamides identified polarizability, surface tension, torsion energy, hydrogen bond donors, and topological diameter as significant descriptors influencing their biological activity as GlyT1 inhibitors. researchgate.net

Below is a table illustrating the types of descriptors and their potential influence on the activity of benzamide derivatives.

Descriptor CategorySpecific Descriptor ExamplePotential Influence on Biological Activity
Electronic Electronegativity, Dipole MomentModulates strength of polar interactions and hydrogen bonds.
Steric Molecular Weight, van der Waals VolumeDetermines the fit of the molecule into the binding site; bulky groups can cause steric hindrance.
Hydrophobic Octanol-Water Partition Coefficient (logP)Affects membrane permeability and hydrophobic interactions with the target.
Topological Topological Diameter, Connectivity IndicesDescribes the shape, size, and degree of branching of the molecule.
Quantum-Chemical HOMO/LUMO EnergiesRelates to the molecule's reactivity and ability to participate in charge-transfer interactions.

Identification of Key Pharmacophoric Features for Biological Interactions

A pharmacophore is an abstract representation of the key molecular features that are essential for a molecule to interact with a specific biological target and trigger a biological response. dovepress.com The identification of these features is a crucial step in rational drug design and can be derived from the structures of known active ligands or the binding site of the target protein. nih.gov

Common pharmacophoric features include: nih.gov

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Aromatic Rings (AR)

Hydrophobic Groups (HY)

Positive and Negative Ionizable Centers

For sulfonyl-containing compounds, pharmacophore models have been developed that highlight the importance of specific recognition sites for dual activity as thromboxane (B8750289) receptor antagonists and synthase inhibitors. These models identified two hydrogen bond acceptors, an anionic site, a hydrophobic group, and an aromatic ring as essential for activity. nih.gov

In the context of this compound derivatives, a hypothetical pharmacophore could include:

The aromatic ring of the benzamide core.

A hydrogen bond donor from the amide N-H.

A hydrogen bond acceptor from the amide carbonyl oxygen.

A strong hydrogen bond acceptor from the sulfonyl group.

A hydrophobic feature associated with the methyl group of the methanesulfonyl moiety or other substituents.

The table below outlines the key pharmacophoric features and their potential roles in the interaction of this compound derivatives with a biological target.

Pharmacophoric FeatureStructural Element in this compoundPotential Role in Biological Interaction
Aromatic RingBenzene ringπ-π stacking or hydrophobic interactions with aromatic residues in the binding site.
Hydrogen Bond DonorAmide N-HForms hydrogen bonds with acceptor groups (e.g., carbonyl oxygen) on the target protein.
Hydrogen Bond AcceptorAmide C=OForms hydrogen bonds with donor groups (e.g., amide or hydroxyl protons) on the target protein.
Hydrogen Bond AcceptorSulfonyl group (SO₂)Acts as a strong hydrogen bond acceptor, forming interactions with donor groups on the target.
Hydrophobic GroupMethyl group of the sulfonyl moietyCan engage in hydrophobic interactions within a non-polar pocket of the binding site.

Conformational Analysis and its Impact on SAR

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. unicamp.br The three-dimensional shape, or conformation, of a molecule is critical for its biological activity, as it must adopt a specific orientation to fit into the binding site of its target.

The interplay between different conformations can be complex. In some cases, a molecule may need to adopt a higher energy, less stable conformation to bind effectively to its target. Computational methods, such as quantum chemical calculations, can be used to determine the relative energies of different conformers and to understand the energy barriers between them.

For instance, a study on maleimide-substituted cyclohexane (B81311) derivatives showed that one derivative unexpectedly adopted a boat conformation over the more stable chair conformation, a preference that was not predicted by all computational force fields. This highlights the subtleties of conformational preferences and their potential impact on molecular design. The conformation of a molecule can be influenced by the solvent environment, with polar solvents potentially stabilizing different conformations than non-polar solvents.

Mechanistic Investigations and Molecular Target Elucidation

Approaches to Delineating Molecular Mechanisms of Action

Information regarding the specific experimental approaches used to investigate the molecular mechanism of action for 3-Methanesulfonylbenzamide is not available in the current scientific literature. General methodologies for such investigations often include high-throughput screening, phenotypic assays, and target-based screening to identify biological effects and potential molecular targets. Without published research, it is not possible to describe the methods that have been applied to this compound.

Identification and Functional Characterization of Protein Targets

There are no published studies that identify or functionally characterize specific protein targets of this compound. Consequently, data for the following subsections are unavailable.

Analysis of Downstream Cellular Pathway Perturbations

Without the identification of a primary molecular target, there have been no subsequent investigations into the downstream cellular pathways that might be perturbed by this compound. Such studies are contingent on initial target identification and validation.

Ligand-Target Interaction Dynamics

Due to the absence of identified protein targets for this compound, there are no molecular modeling, X-ray crystallography, or other biophysical studies that would provide insight into the dynamics of its interaction with any biological target.

Computational Chemistry and Rational Drug Design Approaches

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unimi.itnih.gov It is widely used to forecast the binding mode of small molecule ligands, such as derivatives of 3-Methanesulfonylbenzamide, within the active site of a biological target, typically a protein. unimi.it The process involves sampling a vast number of possible conformations and orientations of the ligand within the target's binding site and then using a scoring function to rank these poses based on their predicted binding affinity. unimi.it

In studies involving inhibitors targeting enzymes like aldo-keto reductase family 1 member C3 (AKR1C3), molecular docking is a crucial first step. nih.gov For example, computational studies on 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids, which are structurally related to the this compound core, have been used to illuminate their inhibitory preferences. Docking simulations can reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com

These simulations can differentiate between distinct binding modes. A notable example is the identification of "Inward" and "Outward" binding conformations for inhibitors in the active sites of AKR1C3 and its isoform AKR1C2. nih.gov In the "Inward" state within AKR1C3, a bulky moiety of the inhibitor can be accommodated within a specific sub-pocket (SP1), forming favorable interactions. nih.gov Conversely, in AKR1C2, the smaller size of this pocket forces the group outwards, leading to a less favorable "Outward" state and providing a structural rationale for inhibitor selectivity. nih.gov The binding affinity, often expressed in kcal/mol, is a key output of docking simulations, with more negative values indicating stronger predicted binding. samipubco.com

Docking ParameterDescriptionExample Application
Scoring Function Estimates the binding free energy of the ligand-protein complex to rank different poses.Used to predict the binding affinity of this compound analogues to a target protein.
Binding Mode The predicted orientation and conformation of the ligand within the active site.Differentiating "Inward" vs. "Outward" binding of inhibitors in AKR1C3 vs. AKR1C2. nih.gov
Key Interactions Identification of specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts.Revealing interactions between the sulfonyl group and polar residues in the binding pocket.
Binding Affinity A numerical score (e.g., in kcal/mol) representing the predicted strength of the interaction.Comparing the binding scores of various analogues to prioritize compounds for synthesis. samipubco.comnih.gov

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. fraserlab.com MD simulations are powerful computational tools for studying the physical behavior of complex molecular systems, providing detailed information on the conformational changes and stability of protein-ligand complexes. nih.govmdpi.com

Starting from a docked pose, an MD simulation solves Newton's equations of motion for a system comprising the protein, the ligand, and surrounding solvent molecules. mdpi.com This generates a trajectory that reveals how the complex behaves over a specific period, typically nanoseconds to microseconds. mdpi.com Key analyses performed on MD trajectories include:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein, which can be important for ligand binding and function. researchgate.net

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in docking, confirming their importance for binding stability. researchgate.net

For derivatives of this compound, MD simulations can validate the stability of the predicted binding mode. nih.gov For instance, simulations can confirm that a ligand remains securely within the binding pocket and that its key functional groups maintain their interactions with target residues. nih.govresearchgate.net Advanced techniques like umbrella sampling, a specific type of MD simulation, can be used to calculate the binding free energy, providing a more rigorous prediction of binding affinity than docking scores alone. nih.gov These simulations are crucial for understanding how subtle changes in the ligand structure affect the dynamics and stability of the entire complex, thereby guiding further optimization. nih.gov

In Silico Screening and Virtual Library Design for Novel Analogues

In silico or virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources. mdpi.com For a core structure like this compound, virtual screening can be used to explore a vast chemical space for novel, potentially more potent analogues.

The process often begins with the creation of a virtual library , which is a digital collection of molecules that could potentially be synthesized. drugdesign.org This library can be generated by defining a common scaffold (e.g., the this compound core) and then computationally adding a wide variety of different chemical groups (substituents) at specific positions. drugdesign.orgdrugdesign.org

There are two main approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein. A virtual library of compounds is docked into the target's active site, and the molecules are ranked based on their docking scores. mdpi.com This approach is effective for discovering compounds that are sterically and electronically complementary to the binding site. nih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this method relies on the knowledge of other molecules that bind to it. A model, such as a pharmacophore, is built based on the common structural features of known active compounds. The virtual library is then screened to find molecules that match this model. mdpi.com

Following the screening, top-ranked "hits" are often subjected to further computational analysis, such as ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions, to filter for compounds with favorable drug-like properties before they are prioritized for chemical synthesis and biological testing. nih.govfrontiersin.org

Screening MethodPrincipleApplication for this compound
Structure-Based VS Docks a library of compounds into the known 3D structure of a target protein. nih.govScreening a virtual library of this compound analogues against the active site of a specific enzyme.
Ligand-Based VS Uses the structure of known active ligands to find other compounds with similar properties.Identifying novel analogues by searching for compounds that share key pharmacophoric features with a known active this compound derivative.
Pharmacophore Modeling Defines the essential 3D arrangement of functional groups required for biological activity.Building a model based on the sulfonyl and amide groups and screening for compounds that match this spatial arrangement.
Virtual Library Design Computationally enumerates all possible molecules from a given scaffold and set of reactants. drugdesign.orgCreating a library of millions of virtual compounds by attaching diverse chemical fragments to the this compound core.

Fragment-Based Drug Design (FBDD) Strategies

Fragment-Based Drug Design (FBDD) is an approach that has gained prominence for its efficiency in exploring chemical space and generating novel lead compounds. patsnap.comopenaccessjournals.com Unlike traditional high-throughput screening (HTS) which tests large, drug-like molecules, FBDD starts with identifying very small chemical fragments (typically with a molecular weight of less than 300 Da) that bind weakly to the biological target. nih.govfrontiersin.org

The core principle of FBDD is that while these initial fragments have low affinity, their binding is more efficient in relation to their small size. These fragments serve as starting points that can be progressively optimized into more potent lead compounds through a structure-guided process. openaccessjournals.comnih.gov This can be achieved by:

Fragment Growing: Extending the fragment by adding new chemical functionalities to engage with adjacent pockets on the protein surface.

Fragment Linking: Combining two or more fragments that bind to different, nearby sites on the target to create a single, more potent molecule.

Fragment Merging: Designing a new molecule that incorporates the structural features of multiple overlapping fragment hits.

A molecule like this compound, or substructures thereof, could potentially be identified as a hit in an FBDD screen. Biophysical techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are essential in FBDD to detect the weak binding of fragments and to provide high-resolution structural information of the fragment-protein complex, which guides the subsequent optimization strategy. patsnap.comfrontiersin.org FBDD often leads to lead compounds with improved physicochemical properties and higher ligand efficiency compared to those discovered through HTS. patsnap.com

Cheminformatics and Data Mining for Structure-Activity Landscape Analysis

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds and their biological activities. mdpi.com It plays a crucial role in understanding Structure-Activity Relationships (SAR), which describe how changes in a molecule's structure affect its biological function. nih.gov

For a series of analogues based on the this compound scaffold, cheminformatics tools can be used to build predictive models and analyze the SAR landscape. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of compounds with their biological activity. frontiersin.org A 3D-QSAR model, for instance, can relate the 3D properties of molecules (like shape and electrostatic fields) to their potency, providing a visual guide for designing more active compounds. nih.gov

Activity Landscape Analysis: This approach visualizes the relationship between structural similarity and activity. nih.govnih.gov In a smooth region of the landscape, small changes in structure lead to small changes in activity. nih.gov However, the landscape may also contain "activity cliffs," which are pairs of structurally very similar compounds that have a large and unexpected difference in potency. nih.gov Identifying and understanding these cliffs is of high interest in medicinal chemistry as they can reveal subtle structural features that are critical for activity. researchgate.net

Data Mining: This involves searching large chemical and biological databases to identify patterns and relationships. researchgate.net For example, data mining can be used to find which structural modifications to the this compound core have been successful for other targets, suggesting new avenues for analogue design.

These analyses help to create a comprehensive picture of the SAR for a given chemical series, enabling chemists to make more informed decisions about which new molecules to synthesize to improve potency and selectivity. nih.gov

Preclinical Biological Evaluation of 3 Methanesulfonylbenzamide Compounds

In Vitro Cellular Assays for Functional Characterization

In vitro cellular assays are fundamental in the initial stages of preclinical evaluation to understand the biological effects of a compound on cells grown in a controlled laboratory setting. These assays can provide insights into a compound's potential to modulate cell proliferation and gene expression.

While specific studies detailing the in vitro cellular effects of 3-Methanesulfonylbenzamide are not extensively available in the public domain, the broader class of benzamide (B126) and sulfonamide derivatives has been evaluated for such properties. For instance, various analogs are often screened in cell lines to determine their impact on cell viability and growth.

Cell Proliferation Assays:

Cell proliferation assays are utilized to measure the effect of a compound on the rate of cell growth and division. A common method is the MTT assay, which assesses the metabolic activity of cells as an indicator of their viability. A reduction in metabolic activity in the presence of a compound can suggest an anti-proliferative effect. For many benzamide derivatives, these assays are crucial in identifying potential anticancer agents.

Gene Expression Modulation:

The effect of a compound on gene expression can reveal its mechanism of action. Techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) and microarray analysis are used to determine how a compound alters the expression levels of specific genes involved in various cellular processes. For example, studies on related compounds might investigate changes in the expression of genes related to apoptosis, cell cycle regulation, or inflammation. While specific gene expression modulation data for this compound is not detailed in the available literature, research on analogous structures often explores their impact on pathways like the Nrf2-mediated oxidative stress response and those involving steroidogenesis and apoptosis nih.gov.

In Vivo Animal Model Studies for Efficacy and Biological Response Assessment (Non-Clinical)

For derivatives of this compound, in vivo studies have been conducted to evaluate their therapeutic potential. For example, a study on methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines investigated their anti-inflammatory and anticancer activities in animal models nih.gov. One of the methanesulfonamide derivatives, compound 2i, demonstrated a 34.7% anti-inflammatory effect at a dose of 50 mg/kg, which was comparable to the standard drug phenylbutazone (37% activity at 50 mg/kg) in a carrageenan-induced paw edema model in rats nih.gov.

These types of studies are essential for determining the potential of a compound to treat diseases in a whole-animal context and provide a bridge between initial laboratory findings and potential human clinical trials.

Investigation of Specific Biological Activities

The benzamide and sulfonamide scaffolds are present in a wide range of biologically active molecules. Research has focused on identifying specific activities of these compounds, including anti-inflammatory, anti-proliferative, and enzyme inhibitory effects.

Anti-inflammatory Activity:

Several derivatives of this compound have been investigated for their anti-inflammatory properties. For example, novel sulfonamide derivatives of gallic acid, including 3,4,5-trimethoxybenzamide (3,4,5-TMBS), have demonstrated significant anti-inflammatory activity. In one study, 3,4,5-TMBS showed high inhibition of COX-2, an enzyme involved in inflammation, and its anti-inflammatory effects were comparable to ibuprofen at concentrations of 100 nM and higher mdpi.com.

Anti-proliferative Activity:

The anti-proliferative activity of benzamide and sulfonamide derivatives is an area of active research, particularly in the context of cancer therapy. Various analogs have been synthesized and tested against different cancer cell lines to determine their ability to inhibit cancer cell growth. For instance, methanesulfonamide derivatives of 3,4-diaryl-2-imino-4-thiazolines were screened against human cancer cell lines including COLO-205 (colon), HEP-2 (larynx), A-549 (lung), and IMR-32 (neuroblastoma), showing percentage growth inhibition at a concentration of 1 x 10⁻⁵M nih.gov.

Enzyme Inhibition:

The ability of a compound to inhibit specific enzymes is a common mechanism of action for many drugs. Benzamide and sulfonamide derivatives have been explored as inhibitors of various enzymes. For example, certain sulfonamide derivatives have been shown to be potent inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II) and acetylcholinesterase (AChE), enzymes implicated in different diseases researchgate.net. The inhibitory potential is often quantified by the inhibition constant (Ki), with lower values indicating stronger inhibition.

Comparative Biological Activity of Analogues

The biological activity of a compound can be significantly influenced by its chemical structure. By synthesizing and testing a series of related compounds, or analogs, researchers can establish structure-activity relationships (SAR). This involves systematically modifying parts of the molecule to understand how these changes affect its biological activity.

For benzamide and sulfonamide derivatives, SAR studies have been crucial in optimizing their therapeutic properties. For example, studies on sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents have shown that the nature and position of substituents on the aromatic ring can dramatically alter their inhibitory potency against enzymes like carbonic anhydrases and acetylcholinesterase researchgate.netnih.gov.

In the context of anti-inflammatory agents, a study on methanesulfonamide derivatives revealed that different substitutions on the thiazoline ring led to varying degrees of COX-2 inhibition and anti-inflammatory efficacy in vivo nih.gov.

Below is an interactive data table summarizing the reported biological activities of some analogs of this compound.

Compound/AnalogBiological ActivityAssay/ModelKey Findings
Methanesulfonamide derivative 2iAnti-inflammatoryCarrageenan-induced rat paw edema34.7% inhibition at 50 mg/kg nih.gov
3,4,5-Trimethoxybenzamide (3,4,5-TMBS)Anti-inflammatoryCOX-2 Inhibition AssayHigh COX-2 inhibition at 50 µM mdpi.com
Sulfonamide-quinoxaline derivative 3Enzyme InhibitionAcetylcholinesterase Inhibition AssayMost active with 41.92 ± 0.02% inhibition researchgate.net
Sulfonamide derivative 3Enzyme InhibitionCarbonic Anhydrase I Inhibition AssayKi of 49.45 ± 9.13 nM researchgate.net
Sulfonamide derivative 9Enzyme InhibitionCarbonic Anhydrase II Inhibition AssayKi of 36.77 ± 8.21 nM researchgate.net

Advanced Research Applications and Future Perspectives

Role of 3-Methanesulfonylbenzamide as a Privileged Scaffold in Chemical Biology

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. These structures serve as versatile templates for the design of novel bioactive compounds. The this compound core embodies the key characteristics of a privileged scaffold due to the established pharmacological importance of its constituent parts: the benzamide (B126) and the sulfonamide functionalities.

The sulfonamide group, in particular, is a cornerstone of therapeutics and is present in a wide array of clinically approved drugs, including diuretics, antiepileptics, and carbonic anhydrase inhibitors. Its continued relevance is highlighted by ongoing patent filings and drug development programs targeting cancer, glaucoma, and inflammation. The benzamide moiety is also a frequent component of biologically active molecules.

The utility of this compound as a privileged scaffold is derived from several key attributes:

Synthetic Tractability : The scaffold is readily synthesized and allows for straightforward chemical modifications at multiple positions. The aromatic ring, the amide nitrogen, and the sulfonyl group can be functionalized to create a large and diverse library of analogues.

Structural Versatility : The meta-substitution pattern of the methanesulfonyl group provides a distinct three-dimensional geometry. This, combined with the hydrogen bonding capabilities of the amide and sulfonyl groups, allows derivatives to interact with a wide variety of protein binding sites.

Proven Bioactivity : The prevalence of both sulfonamide and benzamide motifs in existing drugs provides a strong rationale for using this combined scaffold as a foundation for discovering new molecular entities with therapeutic potential.

By leveraging this scaffold, researchers can systematically generate libraries of related compounds, each with slight modifications designed to probe interactions with specific biological targets. This strategy accelerates the identification of lead compounds for further development.

Emerging Research Areas for Novel Biological Activities of Analogues

Building upon the privileged scaffold concept, researchers are actively creating and testing analogues of this compound to uncover novel biological activities. The synthetic accessibility of the core structure allows for the systematic exploration of how different substituents affect a compound's interaction with biological targets. Emerging research is focused on several key therapeutic areas.

One of the most prominent areas is oncology . Analogues of benzenesulfonamide (B165840) are being investigated for their potential to inhibit tumor growth and metastasis. Research has shown that certain derivatives can act as potent enzyme inhibitors, targeting pathways crucial for cancer cell survival and proliferation. For instance, some benzenesulfonamide-based compounds have been designed as inhibitors of carbonic anhydrase IX, an enzyme overexpressed in many tumors and linked to cancer progression researchgate.net. Other studies have explored novel thiazole (B1198619) and benzenesulfonamide derivatives for their antiproliferative activity against breast cancer cell lines semanticscholar.orgnih.gov.

Another significant research avenue is the development of enzyme inhibitors for a range of diseases mdpi.comgoogle.com. Analogues are being synthesized and evaluated for their ability to inhibit enzymes such as HMG-CoA reductase (involved in cholesterol synthesis), α-glucosidase (a target in diabetes), and various kinases nih.govresearchgate.net. The specific substitution pattern on the benzamide and phenyl rings can be fine-tuned to achieve high potency and selectivity for the target enzyme.

Furthermore, research is expanding into neurodegenerative diseases and infectious diseases . Novel benzenesulfonamide derivatives bearing imidazole (B134444) functionalities have shown potent antimicrobial activity against multidrug-resistant mycobacteria, offering potential new leads for treating infections mdpi.com. The core structure is also being used to develop multi-target-directed ligands for conditions like Alzheimer's disease.

The table below summarizes key findings from recent studies on this compound analogues.

Therapeutic AreaTarget/Activity InvestigatedKey Findings
Oncology Carbonic Anhydrase IX InhibitionDerivatives show selective inhibition, a novel approach for cancer treatment researchgate.net.
Antiproliferative ActivityThiazole-based analogues exhibit potent activity against breast cancer cell lines nih.gov.
Mesenchymal to Epithelial TransitionNovel diphenylamine (B1679370) analogues induce MET, a strategy to target aggressive breast cancers nih.gov.
Enzyme Inhibition HMG-CoA Reductase InhibitionMethanesulfonamide pyrimidine (B1678525) derivatives show potent inhibition of cholesterol biosynthesis nih.gov.
α-Glucosidase/α-Amylase InhibitionThioxoimidazolidin-4-one derivatives demonstrate significant enzyme inhibitory activity researchgate.net.
Infectious Diseases Antimycobacterial ActivityBenzenesulfonamide-imidazole derivatives are active against multidrug-resistant M. abscessus mdpi.com.

Integration with High-Throughput Screening (HTS) and Automation in Research

The discovery of novel biological activities for this compound analogues is greatly accelerated by its integration with High-Throughput Screening (HTS) and laboratory automation. HTS allows researchers to rapidly test thousands to millions of compounds for a specific biological activity, a process that is essential in the early stages of drug discovery.

The this compound scaffold is exceptionally well-suited for HTS campaigns for two primary reasons:

Library Synthesis : Because the scaffold is synthetically versatile, it can be used to generate large "combinatorial" libraries of related molecules. Automated synthesis platforms can perform reactions in parallel, rapidly producing a diverse set of analogues with different functional groups at various positions. This allows for a comprehensive exploration of the chemical space around the core scaffold.

Favorable Physicochemical Properties : Derivatives based on this scaffold can often be designed to have drug-like properties (e.g., appropriate molecular weight, solubility), which makes them suitable for screening assays and increases the likelihood of identifying viable hits.

Automation is critical to this process. Robotic systems handle the precise dispensing of reagents, manage reaction conditions, and perform purification steps, minimizing human error and increasing throughput. Automated flow-through synthesis has been specifically developed for producing libraries of sulfonamides, demonstrating the technological maturity of this approach. Once a library is created, automated HTS platforms manage the dispensing of compounds into assay plates, the addition of reagents and cells, and the final data readout, enabling massive-scale screening campaigns.

The workflow typically proceeds as follows:

Automated Library Synthesis : A diverse library of this compound analogues is created using automated chemical synthesizers.

HTS Campaign : The library is screened against a specific biological target (e.g., an enzyme or a cell-based assay) using robotic liquid handlers and detectors.

Hit Identification : Automated data analysis identifies "hits"—compounds that show activity in the assay.

Hit-to-Lead Optimization : The initial hits, all sharing the this compound scaffold, are then subjected to further rounds of chemical modification and testing to improve their potency, selectivity, and drug-like properties.

This synergy between a privileged scaffold and automated screening technologies dramatically enhances the efficiency of modern drug discovery.

Intellectual Property Landscape and Academic Patenting Trends

The intellectual property (IP) landscape surrounding this compound and its derivatives reflects the scaffold's growing importance in pharmaceutical research. An analysis of patent filings reveals trends in both academic and commercial research, highlighting the key players and therapeutic areas attracting investment.

Patents related to benzenesulfonamide derivatives are numerous and cover a wide range of applications. A noticeable trend is the focus on developing highly specific inhibitors for various enzymes and ion channels. Pharmaceutical companies are actively patenting novel series of compounds for treating complex diseases. For example, recent patents describe benzenesulfonamide compounds as selective inhibitors of voltage-gated sodium channels, which are targets for pain, epilepsy, and other neurological disorders.

Academic institutions also contribute to the IP landscape, often focusing on novel synthesis methods or discovering new biological applications for known compound classes. However, the majority of patents for specific therapeutic agents are filed by commercial entities, indicating a strong drive toward clinical development and market exclusivity.

The table below presents a selection of recent patents related to benzenesulfonamide derivatives, illustrating the current trends in the field.

Patent NumberAssigneeTitle/Therapeutic FocusPublication Year
ZA201807518B Genentech, Inc.Therapeutic compounds and their use2020
NZ748391A Xenon Pharmaceuticals Inc.Benzenesulfonamide compounds and their use as therapeutic agents (e.g., sodium channel inhibitors)2021
US10005724B2 Genentech, Inc.Therapeutic compounds for oncology applications2018
WO2012021963A1 The University of Florida Research FoundationNovel sulfonamide compounds for inhibition of metastatic tumor growth2012
EP2366687A2 Genceutic, Inc.Benzenesulfonamide derivatives and pharmaceutical composition thereof2011

Analysis of these and other related patents reveals several key trends:

Dominance of Neurological and Oncological Targets : A significant portion of recent patent activity is directed towards treatments for neurological disorders (particularly those involving ion channels) and various forms of cancer.

Focus on Selectivity : Newer patents often claim compounds with high selectivity for a specific biological target (e.g., a particular enzyme isoform or receptor subtype), which is crucial for minimizing off-target effects.

Industry-Led Development : Major pharmaceutical and biotechnology companies are the primary drivers of patent filings for new chemical entities, underscoring the commercial potential of this compound class.

The consistent filing of patents for novel benzenesulfonamide-based structures indicates that the this compound scaffold and its relatives will remain a fertile ground for the discovery of new medicines for the foreseeable future.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 3-Methanesulfonylbenzamide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves sulfonylation of 3-methylbenzoic acid derivatives using methanesulfonyl chloride under controlled conditions. Purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity. Reaction parameters such as temperature (maintained at 0–5°C during sulfonylation) and stoichiometric ratios (1:1.2 substrate-to-sulfonyl chloride) are critical. Characterization of intermediates by TLC and final product by melting point (mp ~230°C) confirms purity . For derivatives, hydrazide intermediates and condensation with aldehydes under reflux (e.g., ethanol, 6–8 hours) are common, with monitoring by FTIR for carbonyl (C=O) and sulfonyl (S=O) peaks .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?

  • Methodological Answer : A combination of 1H/13C NMR (to identify aromatic protons and sulfonyl group connectivity), FTIR (for S=O stretching at ~1350–1150 cm⁻¹), and elemental analysis (to verify C, H, N, S composition) is standard. Single-crystal X-ray diffraction (SC-XRD) provides definitive confirmation of molecular geometry, as demonstrated in structurally analogous benzamide derivatives . Mass spectrometry (e.g., GC-MS) further validates molecular weight (200.21 g/mol) .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis irradiation) over 4–12 weeks. Analyze degradation products via HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and compare retention times to standards. Stability-indicating methods should validate no significant loss of potency (<5%) under recommended storage (dry, 2–8°C) .

Advanced Research Questions

Q. What experimental design principles apply to resolving contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Use a systematic review framework (e.g., Cochrane Handbook guidelines) to meta-analyze existing data. Control variables such as cell line viability assays (MTT vs. resazurin), solvent effects (DMSO concentration ≤0.1%), and exposure duration (24–72 hours). Replicate conflicting studies with standardized protocols and apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .

Q. How can computational modeling guide the optimization of this compound for target-specific interactions?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases or GPCRs) using the compound’s 3D structure (from SC-XRD or DFT-optimized geometry). Validate predictions with MD simulations (GROMACS, 100 ns trajectories) to assess binding stability. Correlate computed binding energies (ΔG) with in vitro IC50 values to prioritize derivatives for synthesis .

Q. What strategies ensure reproducibility in synthesizing and testing this compound derivatives across laboratories?

  • Methodological Answer : Adopt open-science practices : publish detailed protocols (e.g., Schlenk line techniques for moisture-sensitive steps), share characterization data (NMR spectra in supplemental files), and use certified reference materials (CRMs). Cross-validate results via inter-laboratory studies, with blinded sample analysis to reduce bias .

Q. How can researchers validate novel analytical methods for quantifying this compound in complex matrices?

  • Methodological Answer : Follow ICH Q2(R1) guidelines: assess linearity (5–100 µg/mL, R² ≥0.998), accuracy (spiked recovery 95–105%), precision (intra-day/inter-day RSD ≤2%), and LOD/LOQ (e.g., 0.5 µg/mL and 1.5 µg/mL via signal-to-noise ratio). Validate specificity against structurally similar impurities (e.g., 2-methylsulfonyl isomers) using HPLC-DAD .

Methodological Considerations

Q. What are the best practices for designing dose-response studies involving this compound in in vivo models?

  • Methodological Answer : Use a logarithmic dosing range (e.g., 1, 10, 100 mg/kg) in rodent models to capture EC50/ED50 values. Include vehicle controls and monitor pharmacokinetics (plasma t½ via LC-MS/MS). Apply 3Rs principles (replacement, reduction, refinement) to minimize animal use .

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Re-crystallize the compound from a high-purity solvent (e.g., HPLC-grade methanol) and verify melting point using a calibrated apparatus. Cross-reference spectral data with published databases (e.g., CCDC 1965367 for XRD patterns) and report instrument parameters (e.g., NMR frequency, solvent peaks) to ensure comparability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.